Ethyl 2-(Diethoxyphosphoryl)-2-(4-iodophenyl)acetate
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Overview
Description
Ethyl 2-(Diethoxyphosphoryl)-2-(4-iodophenyl)acetate is an organophosphorus compound that features both an iodophenyl group and a diethoxyphosphoryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(Diethoxyphosphoryl)-2-(4-iodophenyl)acetate typically involves the reaction of ethyl 2-bromo-2-(4-iodophenyl)acetate with diethyl phosphite under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(Diethoxyphosphoryl)-2-(4-iodophenyl)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids or phosphonates.
Reduction: Reduction reactions can lead to the removal of the iodophenyl group or reduction of the ester group to an alcohol.
Substitution: The iodophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield phosphonic acids, while substitution could result in various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: Potential use in the study of enzyme inhibitors or as a probe in biochemical assays.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(Diethoxyphosphoryl)-2-(4-iodophenyl)acetate would depend on its specific application. In biological systems, it might interact with enzymes or receptors, affecting their activity. The diethoxyphosphoryl group could be involved in binding to active sites, while the iodophenyl group might influence the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(Diethoxyphosphoryl)-2-phenylacetate: Lacks the iodine atom, which might affect its reactivity and applications.
Methyl 2-(Diethoxyphosphoryl)-2-(4-iodophenyl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 2-(Diethoxyphosphoryl)-2-(4-bromophenyl)acetate: Contains a bromine atom instead of iodine, which could influence its chemical behavior.
Properties
Molecular Formula |
C14H20IO5P |
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Molecular Weight |
426.18 g/mol |
IUPAC Name |
ethyl 2-diethoxyphosphoryl-2-(4-iodophenyl)acetate |
InChI |
InChI=1S/C14H20IO5P/c1-4-18-14(16)13(11-7-9-12(15)10-8-11)21(17,19-5-2)20-6-3/h7-10,13H,4-6H2,1-3H3 |
InChI Key |
RKWCRUZLDYBRAK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)I)P(=O)(OCC)OCC |
Origin of Product |
United States |
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